4,4-dimethyl-1-nitrosopiperidine
Description
Properties
CAS No. |
32062-81-0 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via the following steps:
-
Protonation of 4,4-dimethylpiperidine in hydrochloric acid (HCl) to form the ammonium ion.
-
Generation of nitrous acid (HNO₂) from NaNO₂ and HCl.
-
Nucleophilic substitution at the nitrogen atom, resulting in N-nitrosation.
Critical parameters include:
-
Acid Concentration : A 1–3 M HCl solution ensures sufficient protonation while minimizing side reactions such as diazotization.
-
Temperature : Reactions conducted at 0–5°C suppress thermal decomposition of the nitroso product.
-
Molar Ratio : A 1.2:1 molar ratio of NaNO₂ to amine maximizes conversion without excess reagent accumulation.
Table 1 : Optimization of Direct Nitrosation
| Parameter | Optimal Range | Yield (%) | Side Products |
|---|---|---|---|
| HCl Concentration | 2 M | 78–82 | <2% Diazonium salts |
| Reaction Temperature | 0–5°C | 85 | <1% Oximes |
| NaNO₂:Amine Ratio | 1.2:1 | 88 | Trace nitramines |
Catalytic Hydrogenation-Nitrosation Tandem Reactions
Recent advances integrate catalytic hydrogenation and nitrosation into a one-pot process, leveraging platinum-based catalysts and buffered systems to enhance efficiency.
Platinum-Catalyzed Hydrogenation
In a method analogous to the synthesis of N-(1-ethyl propyl)-3,4-xylidine, 4,4-dimethylpiperidine is hydrogenated in the presence of a platinum-carbon catalyst (2–4% Pt loading) and a phosphoric acid-sodium dihydrogen phosphate buffer (pH 3). The buffer stabilizes the nitroso intermediate, preventing over-reduction to hydroxylamines.
Key Advantages :
-
Byproduct Suppression : The buffer system minimizes imine and oxime formation.
-
Mild Conditions : Reactions proceed at 40–55°C and 0.1–0.5 MPa H₂ pressure.
Table 2 : Platinum-Catalyzed One-Pot Synthesis
| Catalyst Loading | Buffer pH | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| 3% Pt/C | 3.0 | 50 | 0.5 | 99.8 |
| 2.5% Pt/C | 2.5 | 45 | 0.3 | 97.5 |
Ozone-Mediated Radical Nitrosation
Emerging methodologies employ ozone (O₃) to generate nitrosating agents via radical intermediates, as demonstrated in the formation of N-nitrosodimethylamine (NDMA) from unsymmetrical dimethylhydrazine (UDMH).
Mechanism and Application to Piperidines
Ozone abstracts hydrogen atoms from the amine, forming nitrogen-centered radicals that react with molecular oxygen to yield nitroso compounds. For 4,4-dimethylpiperidine, this pathway involves:
-
H-abstraction by O₃ to generate a piperidinyl radical.
-
Radical recombination with - NO or - NO₂ species.
Challenges :
-
Selectivity : Competing pathways may form nitramines or azoxy compounds.
-
Activation Energy : High barriers (~42 kcal/mol) necessitate elevated temperatures or UV irradiation.
Table 3 : Ozonolysis Conditions and Outcomes
| O₃ Concentration (ppm) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 50 | 25 | 6 | 65 |
| 100 | 40 | 3 | 72 |
Purification and Isolation Techniques
Post-synthetic purification is critical due to the instability of nitroso compounds. Common methods include:
Vacuum Distillation
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4,4-Dimethyl-1-nitrosopiperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Biology: Research on its biological activity, particularly its potential carcinogenic effects, is ongoing.
Medicine: Investigations into its effects on cellular processes and its potential use in drug development.
Industry: Utilized in the production of specialized chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-nitrosopiperidine involves its metabolic activation by cytochrome P450 enzymes. The compound undergoes α-hydroxylation to form reactive intermediates that can interact with cellular macromolecules, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where it forms adducts that can result in mutations .
Comparison with Similar Compounds
Structural Analogues in Piperidine Derivatives
Piperidine derivatives with substituents at the 2,6-positions or functional modifications (e.g., nitroso, nitro, or azido groups) serve as relevant comparators:
Key Observations :
- Functional Group Reactivity: The nitroso group (-NO) is more electrophilic and less stable than nitro (-NO₂) groups found in Nifedipine, leading to distinct reactivity in redox or photochemical reactions .
Solubility and Thermodynamic Behavior
- Nifedipine: Exhibits low aqueous solubility (0.01 mg/mL) but improved solubility in organic solvents (e.g., ethanol: ~5 mg/mL). Its solid-liquid equilibrium in mixed solvents has been modeled using thermodynamic frameworks like the UNIQUAC equation .
- 1-Nitronaphthalene: A nitro-aromatic compound with moderate solubility in nonpolar solvents (e.g., hexane: ~2.5 mg/mL). Unlike nitroso compounds, nitro groups confer greater thermal stability but lower electrophilicity .
- This compound: Expected to exhibit intermediate solubility between nitro-aromatics and polar piperidines due to its nitroso group and methyl substituents. No direct solubility data is available in the evidence.
Spectroscopic Characterization
- 1H/13C NMR : Piperidine derivatives with methyl groups (e.g., 2,2,6,6-tetramethylpiperidine in ) show upfield shifts for methyl protons (δ ~1.0–1.2 ppm) and distinct carbon environments. The nitroso group in this compound would likely cause deshielding of adjacent protons, similar to azido or nitro substituents .
Q & A
Q. What are the optimal synthetic routes for 4,4-dimethyl-1-nitrosopiperidine, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves nitrosation of 4,4-dimethylpiperidine using sodium nitrite under acidic conditions. Key intermediates like 4,4-dimethylpiperidine are characterized via NMR (¹H/¹³C) and LC-MS to confirm purity and structure. For example, nitrosation efficiency can be monitored by tracking the disappearance of the secondary amine peak (δ ~2.5 ppm) and emergence of the nitroso group (δ ~7.5 ppm in ¹H NMR) . Reaction conditions (e.g., pH, temperature) must be tightly controlled to minimize byproducts like N-nitrosamine dimers .
Q. How should researchers handle stability challenges during storage of this compound?
Methodological Answer: The compound is light- and temperature-sensitive. Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation. Regular stability testing via HPLC (e.g., using a C18 column with methanol:buffer mobile phase, pH 4.6 ) is recommended. Degradation products, such as secondary amines or nitroso-oxides, can be quantified using UV detection at 254 nm .
Q. What analytical methods are validated for quantifying this compound in complex matrices?
Methodological Answer: Reverse-phase HPLC with UV/Vis detection (λ = 230–260 nm) is standard. For example, a validated method uses a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 v/v) as the mobile phase, achieving resolution >2.0 between the analyte and impurities . LC-MS/MS with MRM transitions (e.g., m/z 157 → 114) improves specificity in biological matrices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in alkylation reactions?
Methodological Answer: Discrepancies arise from solvent polarity and steric effects. In polar aprotic solvents (e.g., DMF), the nitroso group acts as an electrophile, but steric hindrance from the 4,4-dimethyl groups can reduce reactivity. Kinetic studies using in-situ FTIR or ¹H NMR (tracking nitroso decay) under varied conditions (e.g., DMF vs. THF) clarify mechanistic pathways . Computational modeling (DFT) of transition states further explains steric vs. electronic influences .
Q. What experimental designs are recommended for studying the carcinogenic potential of this compound in vitro?
Methodological Answer: Use Ames tests (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver homogenate) to assess mutagenicity. Dose-response curves (0.1–100 µg/mL) and negative controls (e.g., DMSO) are critical. For mechanistic studies, track DNA adduct formation via ³²P-postlabeling or LC-MS/MS . Ensure compliance with biosafety protocols (e.g., PPE, fume hoods) due to the compound’s STOT SE 3 hazard classification .
Q. How do structural modifications (e.g., fluorination) alter the stability and bioactivity of this compound derivatives?
Methodological Answer: Introducing electron-withdrawing groups (e.g., –CF₃ at the 4-position) enhances stability by reducing nucleophilic attack on the nitroso group. Stability is assessed via accelerated degradation studies (40°C/75% RH) and HPLC monitoring. Bioactivity changes are evaluated using receptor-binding assays (e.g., GPCR panels) and cytotoxicity screens (MTT assay). For example, 4,4-difluoro analogs show improved metabolic stability in hepatic microsome models .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the photodegradation kinetics of this compound?
Methodological Answer: Variability in reported half-lives (e.g., 2–12 hours under UV light) may stem from differences in light intensity or solvent polarity. Standardize experiments using a calibrated UV chamber (λ = 365 nm, 10 mW/cm²) and HPLC quantification. Compare degradation in solvents like acetonitrile (low polarity) vs. water (high polarity) to isolate solvent effects .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods with >0.5 m/s face velocity.
- Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
- Exposure Response: For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
